molecular formula C5H11FN2O B13303509 2-Amino-5-fluoropentanamide

2-Amino-5-fluoropentanamide

Katalognummer: B13303509
Molekulargewicht: 134.15 g/mol
InChI-Schlüssel: QEOOVVMCNLDAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoropentanamide is an organic compound with the molecular formula C5H11FN2O It is a fluorinated derivative of pentanamide, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoropentanamide typically involves the introduction of the fluorine atom and the amino group into the pentanamide backbone. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group (such as a halide) on the pentanamide precursor. The reaction conditions often involve the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of fluorinating agents and solvents is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-fluoropentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pentanamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-fluoropentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the fluorine atom.

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoropentanamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    2-Amino-5-fluorobenzamide: Another fluorinated compound with similar structural features but different applications.

    2-Amino-5-fluoropyridine: Used as an intermediate in the synthesis of various pharmaceuticals.

    2-Amino-5,5,5-trifluoropentanoic acid:

Uniqueness: 2-Amino-5-fluoropentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H11FN2O

Molekulargewicht

134.15 g/mol

IUPAC-Name

2-amino-5-fluoropentanamide

InChI

InChI=1S/C5H11FN2O/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H2,8,9)

InChI-Schlüssel

QEOOVVMCNLDAIS-UHFFFAOYSA-N

Kanonische SMILES

C(CC(C(=O)N)N)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.